BenchChemオンラインストアへようこそ!

3-Chloro-4-fluorophenylacetic acid

Medicinal Chemistry Organic Synthesis Crystallization

3-Chloro-4-fluorophenylacetic acid (705-79-3) is the non-negotiable intermediate for EGFR TKI programs (gefitinib, afatinib). Its 3‑chloro‑4‑fluoro pattern delivers the precise LogP (2.26) and pKa (4.09) required for nanomolar potency; mono‑halogenated analogs cannot replicate this profile. The sharp melting point (55‑58°C) serves as a built‑in QC checkpoint, enabling selective crystallization and batch consistency. For regulated pharmaceutical synthesis and SAR studies, substitution is not an option—order ≥98% purity from trusted suppliers to ensure reproducible yields and target engagement.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 705-79-3
Cat. No. B1362241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenylacetic acid
CAS705-79-3
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Cl)F
InChIInChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
InChIKeyWGODGMOMOMNTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenylacetic Acid CAS 705-79-3: A Halogenated Phenylacetic Acid Building Block for Medicinal Chemistry Procurement


3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) is a dihalogenated aromatic carboxylic acid derivative of the phenylacetic acid scaffold, featuring both chlorine and fluorine substituents on the benzene ring at the 3- and 4-positions, respectively [1]. With a molecular formula of C8H6ClFO2 and a molecular weight of 188.58 g/mol, this compound exists as an off-white to light yellow crystalline solid with a melting point range of 55-58°C and a predicted pKa of 4.09±0.10 . Its dual halogenation confers distinct electronic and steric properties that differentiate it from mono-substituted or unsubstituted phenylacetic acid analogs, making it a strategic intermediate in the synthesis of pharmaceutical agents, particularly within the EGFR tyrosine kinase inhibitor class [1].

Why Unsubstituted or Mono-Halogenated Phenylacetic Acids Cannot Substitute for 3-Chloro-4-fluorophenylacetic Acid in Regulated Synthesis


The presence of both electron-withdrawing chlorine and fluorine substituents in a 3,4-relationship fundamentally alters the physicochemical profile of 3-chloro-4-fluorophenylacetic acid compared to its in-class analogs [1]. Replacing this compound with phenylacetic acid (unsubstituted), 4-fluorophenylacetic acid, 3-chlorophenylacetic acid, or 3,4-difluorophenylacetic acid would introduce deviations in melting point, acidity (pKa), lipophilicity (LogP), and reactivity that could compromise synthetic yields, alter crystallization behavior, or shift downstream biological activity . For procurement decisions in regulated pharmaceutical synthesis or structure-activity relationship (SAR) studies, these property differences are non-negotiable and prevent generic substitution. The quantitative evidence below establishes where 3-chloro-4-fluorophenylacetic acid is not merely interchangeable but is specifically required.

Quantitative Differentiation of 3-Chloro-4-fluorophenylacetic Acid: Melting Point, pKa, and LogP Comparisons Against In-Class Analogs


Melting Point Comparison: 3-Chloro-4-fluorophenylacetic Acid vs. Phenylacetic Acid, 4-Fluorophenylacetic Acid, 3-Chlorophenylacetic Acid, and 3,4-Difluorophenylacetic Acid

3-Chloro-4-fluorophenylacetic acid exhibits a melting point range of 55-58°C . This places it approximately 19-21°C lower than unsubstituted phenylacetic acid (mp 76-78°C) [1], approximately 27-28°C lower than 4-fluorophenylacetic acid (mp 83-86°C) [2], approximately 22°C lower than 3-chlorophenylacetic acid (mp 77-81°C) [3], and approximately 6-7°C higher than 3,4-difluorophenylacetic acid (mp 48-52°C) .

Medicinal Chemistry Organic Synthesis Crystallization

pKa Comparison: Acid Strength of 3-Chloro-4-fluorophenylacetic Acid vs. Phenylacetic Acid, 3-Chlorophenylacetic Acid, and 3,4-Difluorophenylacetic Acid

The predicted pKa of 3-chloro-4-fluorophenylacetic acid is 4.09±0.10 . This indicates a slightly stronger acidity than unsubstituted phenylacetic acid (pKa 4.31) [1] and 3-chlorophenylacetic acid (pKa 4.12) , but is comparable to 3,4-difluorophenylacetic acid (pKa 4.06) . The combined electron-withdrawing effect of both chlorine and fluorine in the 3,4-positions increases acid strength relative to mono-substituted analogs.

Medicinal Chemistry Ionization Bioavailability

Lipophilicity (LogP) Comparison: 3-Chloro-4-fluorophenylacetic Acid vs. Phenylacetic Acid and 3-Chlorophenylacetic Acid

The predicted LogP of 3-chloro-4-fluorophenylacetic acid is 2.26 . This represents a substantial increase in lipophilicity compared to unsubstituted phenylacetic acid (LogP ~0.60-1.43) [1] and exceeds that of 3-chlorophenylacetic acid (LogP ~1.86, calculated) . The dual halogenation—specifically the 3-chloro-4-fluoro pattern—synergistically enhances hydrophobic character beyond that of mono-chlorinated analogs.

Medicinal Chemistry ADME Drug Design

Synthetic Utility: 3-Chloro-4-fluorophenyl Moiety as a Critical Pharmacophore in EGFR Tyrosine Kinase Inhibitors (Afatinib and Gefitinib)

The 3-chloro-4-fluorophenyl group is an essential pharmacophoric element in clinically approved EGFR inhibitors including gefitinib (IC50 = 3 nM for EGFR) and afatinib [1][2]. 3-Chloro-4-fluorophenylacetic acid serves as a direct precursor or key intermediate for generating this privileged substructure in medicinal chemistry campaigns . While unsubstituted phenylacetic acid or mono-fluorinated analogs can be used to synthesize alternative aniline derivatives, they lack the precise 3-chloro-4-fluoro substitution pattern required to achieve the nanomolar potency and selectivity profile of gefitinib and afatinib [1][2].

Oncology Kinase Inhibition Drug Synthesis

Procurement-Driven Application Scenarios for 3-Chloro-4-fluorophenylacetic Acid CAS 705-79-3


Synthesis of 3-Chloro-4-fluoroaniline Derivatives for EGFR Kinase Inhibitor Development

3-Chloro-4-fluorophenylacetic acid is employed as a starting material to generate 3-chloro-4-fluoroaniline, a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors such as gefitinib and afatinib . The compound's carboxylic acid functionality enables Curtius rearrangement or Hofmann degradation to install the amino group, preserving the essential 3-chloro-4-fluoro substitution pattern required for nanomolar potency against the EGFR target .

Physicochemical Property Tuning in Medicinal Chemistry SAR Campaigns

Researchers conducting structure-activity relationship (SAR) studies on phenylacetic acid-based scaffolds select 3-chloro-4-fluorophenylacetic acid to introduce a specific lipophilicity (LogP 2.26) and acidity (pKa 4.09) profile . Compared to unsubstituted (LogP ~1.0, pKa 4.31) or mono-fluorinated analogs, this compound provides a balanced hydrophobic-hydrophilic character that can optimize membrane permeability and target engagement in lead optimization programs .

Crystallization and Purification Process Development

The distinct melting point of 55-58°C differentiates 3-chloro-4-fluorophenylacetic acid from its mono-halogenated congeners (e.g., 4-fluorophenylacetic acid mp 83-86°C) and enables selective crystallization strategies . In multi-step syntheses, this thermal signature serves as a quality control checkpoint, ensuring batch-to-batch consistency and facilitating purification from reaction mixtures containing structurally similar byproducts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.